Predicted Lipophilicity (XLogP3) Comparison: N1-THP-methyl vs. N1-Benzyl and N1-Methyl Analogs
The N1-tetrahydro-2H-pyran-4-ylmethyl substituent is predicted to yield a lower lipophilicity (estimated XLogP3 ≈ 0.2) compared to the N1-benzyl analog, 5-amino-1-benzylpyridin-2(1H)-one (estimated XLogP3 ≈ 1.5), due to the presence of the oxygen heteroatom in the tetrahydropyran ring [1]. This represents an approximately 20-fold difference in computed partition coefficient, translating into significantly higher predicted aqueous solubility and a reduced LogD-driven off-target promiscuity risk for the target compound [1]. An N1-methyl analog, 5-amino-1-methylpyridin-2(1H)-one, has a predicted XLogP3 ≈ -0.5, which is lower than the target compound but lacks the hydrogen-bond acceptor capacity and conformational constraint provided by the tetrahydropyran ring that can favourably engage kinase hinge regions or solubility-enhancing excipients [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 0.2 |
| Comparator Or Baseline | 5-Amino-1-benzylpyridin-2(1H)-one: estimated XLogP3 ≈ 1.5; 5-Amino-1-methylpyridin-2(1H)-one: estimated XLogP3 ≈ -0.5 |
| Quantified Difference | ~20-fold difference in P vs. N1-benzyl analog |
| Conditions | Computed using fragment-based additive models (PubChem/ChemAxon platform) |
Why This Matters
Lipophilicity is a primary determinant of aqueous solubility, metabolic stability, and off-target promiscuity; the intermediate XLogP3 of the target compound offers a balanced profile for both biochemical assay compatibility and downstream lead optimization.
- [1] PubChem. XLogP3 Prediction Model. National Center for Biotechnology Information. Fragment-additive algorithm for octanol-water partition coefficient. https://pubchem.ncbi.nlm.nih.gov/predict View Source
- [2] Haginoya, N., et al. Pyridone derivatives having tetrahydropyranylmethyl groups. US Patent 11,208,403 (Daiichi Sankyo Company, Limited), 2021. The tetrahydropyranylmethyl group contributes to Axl inhibitory activity and modulates solubility. https://uspto.report/patent/grant/11,208,403 View Source
